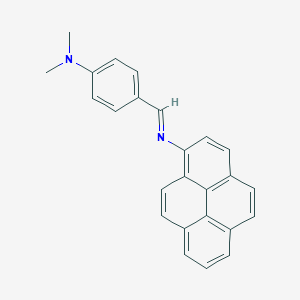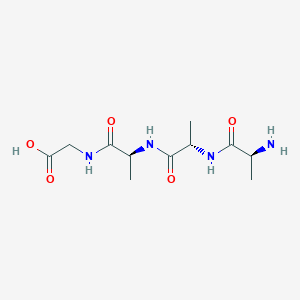
L-Alanyl-L-alanyl-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-alanylglycine is a tripeptide composed of three L-alanine units and one glycine unit joined by peptide linkages . This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanylglycine typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support . The process involves:
Activation of the carboxyl group: of the amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be achieved using large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Immobilized enzyme systems, such as those using Escherichia coli expressing amino acid ester acyltransferase, have also been explored for continuous production .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-alanine and glycine) and their modified derivatives .
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used in studies of peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and cellular metabolism.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-alanylglycine involves its interaction with cellular pathways and molecular targets. As a peptide, it can be hydrolyzed into its constituent amino acids, which then participate in various metabolic processes. The specific pathways and targets depend on the biological context in which the peptide is used .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-alanylglycine: A tripeptide with two L-alanine units and one glycine unit.
L-Alanyl-L-glutamine: A dipeptide consisting of L-alanine and L-glutamine, used in dietary supplements and parenteral nutrition.
Glycyl-L-alanine: Another dipeptide with glycine and L-alanine units.
Uniqueness
L-Alanyl-L-alanyl-L-alanylglycine is unique due to its specific sequence of three L-alanine units and one glycine unit, which imparts distinct physicochemical properties and biological activities compared to other peptides .
Propiedades
Número CAS |
45242-80-6 |
|---|---|
Fórmula molecular |
C11H20N4O5 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(18)14-7(3)11(20)15-6(2)10(19)13-4-8(16)17/h5-7H,4,12H2,1-3H3,(H,13,19)(H,14,18)(H,15,20)(H,16,17)/t5-,6-,7-/m0/s1 |
Clave InChI |
AWBQFZIACIILDY-ACZMJKKPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


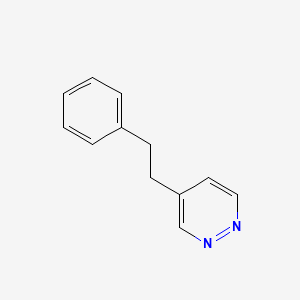
![2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B14656096.png)
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
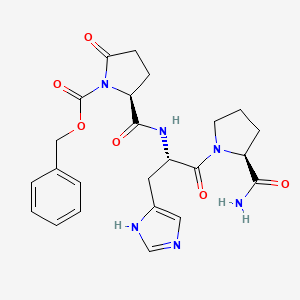
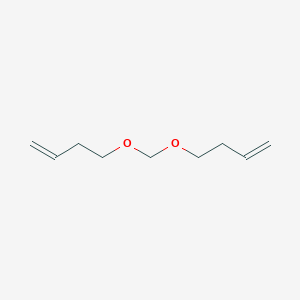
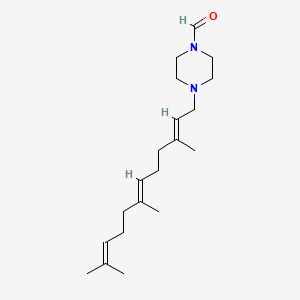

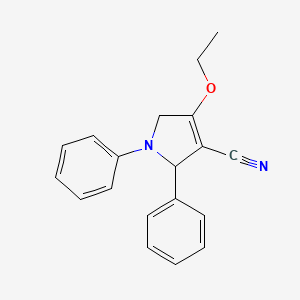
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)

![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
